Dichlorphenylboran

Übersicht

Beschreibung

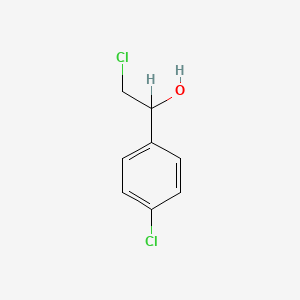

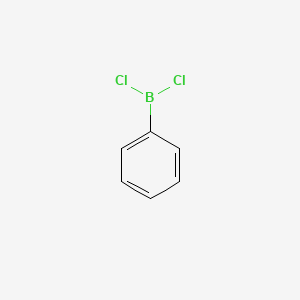

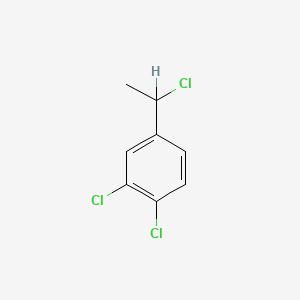

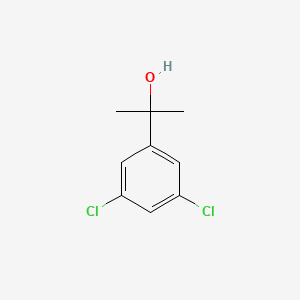

Dichlorophenylborane, also known as 2,6-dichlorophenylborane, is a boron-containing organic compound that is widely used in various scientific research applications. It is a colorless solid that is soluble in organic solvents, such as ether or chloroform. Dichlorophenylborane is a versatile reagent that has been used in a variety of synthetic reactions, such as the synthesis of organic molecules, the preparation of catalysts, and the synthesis of pharmaceuticals. Furthermore, it has been used in the biochemical and physiological studies of various biological systems.

Wissenschaftliche Forschungsanwendungen

Dotierung der Funktionalisierung von Silizium

Dichlorphenylboran wurde in der Reaktion mit H−Si(100) verwendet, um direkte B−Si-Bindungen zu bilden . Diese Reaktion hat sich als vielversprechend für die Entwicklung von elektronischen Materialien der nächsten Generation erwiesen . Die Bildung direkter B−Si-Bindungen ermöglicht beispiellose elektronische Verhaltensweisen in Si, was es zu einem vielversprechenden Kandidaten für zukünftige elektronische Bauelemente macht .

Solvothermale Ansätze

Solvothermale Ansätze eignen sich von Natur aus für die Skalierung, und es gibt derzeit Bestrebungen, solvothermale Ansätze für die Bildung direkter Dotierstoff-Si-Bindungen zu entwickeln . This compound wurde in diesen solvothermalen Methoden verwendet, um direkte B−Si-Bindungen zu bilden .

Katalysator für antiproliferatives Makrolid

This compound kann als Katalysator für die Synthese eines antiproliferativen Makrolids verwendet werden . Diese Verbindung hat sich als Zellmigrationsinhibitor gezeigt, was erhebliche Auswirkungen auf die Krebsforschung haben könnte .

Enantioselektive Synthese von Polyketidsegmenten

This compound wurde bei der enantioselektiven Synthese von Polyketidsegmenten unter Verwendung von vinylogen Mukaiyama-Aldolreaktionen eingesetzt . Diese Methode könnte bei der Synthese komplexer Naturstoffe und Pharmazeutika nützlich sein .

Enantioselektive Diels-Alder-Cycloadditionen

This compound kann nach seiner Reaktion mit Allo-Threoninderivaten bei enantioselektiven Diels-Alder-Cycloadditionen eingesetzt werden . Diese Reaktion ist ein leistungsstarkes Werkzeug für die Konstruktion von Sechsringen, die häufige Strukturmotive in vielen Naturstoffen sind .

Reduktionsmittel

This compound kann als Reduktionsmittel wirken . Diese Eigenschaft kann in verschiedenen chemischen Reaktionen genutzt werden, bei denen ein Reduktionsschritt erforderlich ist .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Dichlorophenylborane primarily targets silicon (Si) substrates . The compound is used in the formation of direct boron-silicon (B−Si) bonds, which are crucial in the development of next-generation electronic materials .

Mode of Action

The interaction of Dichlorophenylborane with its target involves the formation of a direct B−Si bond . This reaction has proven to be a new solvothermal method for the formation of direct B−Si bonds .

Biochemical Pathways

The compound’s ability to form direct b−si bonds suggests it could influence pathways related to the development and function of electronic materials .

Pharmacokinetics

Given its use in the formation of b−si bonds, it’s likely that its bioavailability is influenced by factors such as concentration and the presence of other reactants .

Result of Action

The primary result of Dichlorophenylborane’s action is the formation of direct B−Si bonds . This has significant implications for the development of next-generation electronic materials . The compound’s action enables unprecedented electronic behaviors in silicon, making it a promising material for future electronics .

Action Environment

The action of Dichlorophenylborane is influenced by environmental factors such as temperature and pressure . For instance, the compound’s reactivity with silicon substrates can be affected by the presence of other reactants and the conditions under which the reaction takes place

Biochemische Analyse

Biochemical Properties

Dichlorophenylborane plays a significant role in various biochemical reactions. It is commonly used as a catalyst in the synthesis of complex organic molecules. For instance, dichlorophenylborane is involved in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions . It also participates in enantioselective Diels-Alder cycloadditions after reacting with allo-threonine derivatives . The compound interacts with enzymes and proteins, facilitating stereoselective alkylative ring opening of cyclic anhydrides and cross-metathesis reactions of amino derivatives with olefins . These interactions highlight the versatility of dichlorophenylborane in biochemical processes.

Cellular Effects

Dichlorophenylborane influences various cellular processes and functions. It has been shown to act as a catalyst in the synthesis of antiproliferative macrolides and cell migration inhibitors, such as lactimidomycin . This indicates that dichlorophenylborane can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function. The compound’s ability to modulate these pathways underscores its potential in therapeutic applications and biochemical research.

Molecular Mechanism

At the molecular level, dichlorophenylborane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, dichlorophenylborane’s role in enantioselective synthesis involves binding to specific substrates and facilitating their transformation into desired products

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dichlorophenylborane can change over time The compound’s stability and degradation are important factors to consider when conducting experimentsStudies have shown that dichlorophenylborane can maintain its catalytic activity over extended periods, making it a valuable tool in biochemical research .

Dosage Effects in Animal Models

The effects of dichlorophenylborane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions. At higher doses, dichlorophenylborane can have toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks. Studies on animal models have provided insights into the threshold effects and toxicity of dichlorophenylborane .

Metabolic Pathways

Dichlorophenylborane is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in enantioselective synthesis and other biochemical reactions highlights its importance in metabolic processes. Understanding the metabolic pathways involving dichlorophenylborane can provide valuable information for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, dichlorophenylborane is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding how dichlorophenylborane exerts its effects on cellular function. Studies have shown that dichlorophenylborane can be efficiently transported to target sites, enhancing its efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

dichloro(phenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQDQONETMHUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236271 | |

| Record name | Borane, dichlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-51-8 | |

| Record name | Dichlorophenylborane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borane, dichlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophenylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenylborane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG75RQ9B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)

![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)